Acetic acid;thulium;hydrate

Catalog No.
S1915140
CAS No.
207738-11-2
M.F
C6H14O7Tm
M. Wt
367.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;thulium;hydrate

CAS Number

207738-11-2

Product Name

Acetic acid;thulium;hydrate

IUPAC Name

acetic acid;thulium;hydrate

Molecular Formula

C6H14O7Tm

Molecular Weight

367.11 g/mol

InChI

InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;

InChI Key

LSZQIAFCRVKLLX-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm]

Precursor for Advanced Materials:

  • Thulium(III) acetate hydrate serves as a valuable precursor for synthesizing high-purity thulium-based materials with specific properties desirable in various fields [].
  • Due to the good solubility of the acetate group, it allows for efficient processing techniques like sol-gel methods to create thin films, ceramics, and other nanomaterials doped with thulium ions [].
  • Research suggests these thulium-containing materials hold promise for applications in solid-state lasers, scintillators for medical imaging, and magneto-optic devices [].

Thulium Doping for Upconversion:

  • Thulium(III) acetate hydrate can be a source of thulium ions for doping other materials, a process that imbues them with the ability to convert lower-energy photons into higher-energy ones.
  • This phenomenon, known as upconversion, has applications in bioimaging, solar cells, and light-emitting diodes (LEDs).
  • By incorporating thulium ions through the acetate precursor, researchers can create upconversion materials with tailored properties for specific applications [].

Potential Applications in Biological Research:

  • Limited research suggests thulium(III) acetate hydrate might have potential applications in biological research.
  • Studies have explored its use as a contrast agent for magnetic resonance imaging (MRI) due to the paramagnetic properties of thulium ions.
  • However, further investigation is necessary to determine its efficacy and safety for biological applications.

Important Note:

  • Research on thulium(III) acetate hydrate is ongoing, and the applications mentioned above are potential areas of exploration.
  • More studies are needed to fully understand its properties and develop its applications in various scientific fields.

Acetic acid thulium hydrate, scientifically referred to as thulium(III) acetate hydrate, is a compound with the molecular formula C6H11O7TmC_6H_{11}O_7Tm and a molecular weight of approximately 364.08 g/mol. This compound is categorized as a metal acetate salt and is known for its crystalline aggregates that are moderately soluble in water and strong mineral acids. It is hygroscopic, meaning it can absorb moisture from the environment, which can affect its handling and storage conditions .

Thulium(III) acetate hydrate is primarily utilized in various industrial applications due to its unique properties. It serves as a significant dopant in silica-based fiber amplifiers and has roles in laboratory reagents, optical glasses, structural ceramics, catalysts, and electrical components .

  • Mild irritation: May cause skin or eye irritation upon contact [].
  • Dust inhalation: Inhalation of dust particles may irritate the respiratory system.
Typical of metal acetates. Upon heating, it decomposes to form thulium oxide, releasing acetic acid:

Tm OOCCH3 3nH2OTm2O3+acetic acid+water\text{Tm OOCCH}_3\text{ }_3\cdot nH_2O\rightarrow \text{Tm}_2\text{O}_3+\text{acetic acid}+\text{water}

Additionally, it can react with strong acids to form soluble thulium salts while releasing acetic acid. The compound's behavior in solution can be influenced by the pH and concentration of other ions present.

Thulium(III) acetate hydrate can be synthesized through several methods:

  • Direct Reaction: Thulium oxide or thulium hydroxide can be reacted with acetic acid in an aqueous solution. The reaction produces thulium(III) acetate along with water.
    Tm2O3+6CH3COOH2Tm OOCCH3 3+3H2O\text{Tm}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Tm OOCCH}_3\text{ }_3+3\text{H}_2\text{O}
  • Precipitation Method: Thulium chloride can be reacted with sodium acetate in solution, leading to the formation of thulium(III) acetate precipitate.
  • Hydration: The anhydrous form of thulium acetate can be hydrated by adding water under controlled conditions to yield the hydrate form.

Thulium(III) acetate hydrate has several important applications:

  • Dopant for Fiber Amplifiers: It is predominantly used as a dopant in silica-based fiber amplifiers, enhancing their performance in telecommunications.
  • X-ray Devices: The compound is utilized in portable X-ray devices that have been bombarded in nuclear reactors as a radiation source.
  • Laboratory Reagent: It serves as a reagent in various chemical syntheses and analytical applications.
  • Optical Materials: Used in the production of optical glasses and photo-optical materials due to its optical properties.

Thulium(III) acetate hydrate shares similarities with other rare earth metal acetates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ytterbium(III) acetate hydrateC6H11O7YbC_6H_{11}O_7YbUsed in lasers and optical devices
Terbium(III) acetate hydrateC6H11O7TbC_6H_{11}O_7TbKnown for luminescent properties
Lanthanum(III) acetate hydrateC6H11O7LaC_6H_{11}O_7LaUsed in catalysts and phosphors

Uniqueness: Thulium(III) acetate hydrate is particularly noted for its application in fiber optics due to the specific absorption and emission characteristics of thulium ions, making it distinct from other rare earth acetates which may not exhibit the same properties.

The compound "Acetic acid;thulium;hydrate" follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which provides standardized naming conventions for chemical compounds [1] [2]. According to IUPAC standards, the systematic name for this compound is "thulium(3+); triacetate; hydrate" [2] [3]. This nomenclature accurately reflects the chemical composition of the compound, which consists of thulium in its +3 oxidation state, three acetate ions, and water molecules [4] [5].

The IUPAC name can be further specified based on the exact number of water molecules in the hydrated form [3]. When the compound contains a specific number of water molecules, such as in the tetrahydrate form, the systematic name becomes "thulium(3+); triacetate; tetrahydrate" [2] [6]. However, when the exact number of water molecules is variable or unspecified, the general term "hydrate" is used in the nomenclature [4] [5].

The structural components of the IUPAC name can be broken down as follows:

ComponentDescriptionReference
thulium(3+)Indicates the thulium metal cation with a +3 charge [2] [3]
triacetateRefers to three acetate anions (CH₃COO⁻) [7] [3]
hydrateIndicates the presence of water molecules in the crystal structure [4] [3]

The IUPAC nomenclature system prioritizes clarity and precision in chemical naming, ensuring that the name conveys the exact chemical composition and structure of the compound [7] [3].

Alternative Nomenclature Conventions

Beyond the systematic IUPAC nomenclature, "Acetic acid;thulium;hydrate" is known by several alternative names that are commonly used in scientific literature, commercial contexts, and laboratory settings [2] [8]. These alternative nomenclature conventions provide different ways to refer to the same chemical compound while emphasizing various aspects of its composition or structure [8] [9].

The most common alternative names for this compound include:

  • Thulium(III) acetate hydrate - This name emphasizes the metal cation with its oxidation state and the acetate anion [1] [4].
  • Thulium triacetate hydrate - This name specifies the number of acetate groups coordinated to the thulium ion [4] [8].
  • Thulium acetate monohydrate - Used when specifically referring to the form with one water molecule [4] [10].
  • Thulium(III) acetic acid salt hydrate - This name describes the compound as a salt formed from acetic acid and thulium [5] [11].
  • Acetic acid, thulium(3+) salt, hydrate - An alternative way to express the salt relationship between acetic acid and thulium [2] [4].

The following table presents a comprehensive list of alternative names for this compound:

Alternative NameUsage ContextReference
Thulium(III) acetate hydrateMost common scientific literature [1] [4]
Thulium triacetate hydrateChemical catalogs and research papers [4] [8]
Thulium acetate tetrahydrateWhen specifying water content [2] [12]
Thulium(III) acetic acid salt hydrateCommercial product listings [5] [11]
Acetic acid, thulium(3+) salt, hydrateChemical databases [2] [4]
Thulium(3+) acetate hydrateScientific publications [8] [13]
Thulium acetate monohydrateSpecific hydrate form [4] [14]

In chemical shorthand notations, the compound may be represented by its molecular formula in various formats, such as Tm(CH₃COO)₃·xH₂O, (CH₃CO₂)₃Tm·xH₂O, or Tm(O₂C₂H₃)₃·xH₂O, where x represents the variable number of water molecules [5] [12] [14].

CAS Registry and EINECS Classification

The Chemical Abstracts Service (CAS) Registry and the European Inventory of Existing Commercial Chemical Substances (EINECS) provide standardized identification systems for chemical compounds, facilitating their tracking, regulation, and documentation in scientific and commercial contexts [1] [2].

CAS Registry Information

The CAS Registry assigns unique numerical identifiers to chemical substances, known as CAS Registry Numbers [4] [8]. For "Acetic acid;thulium;hydrate," multiple CAS numbers have been assigned depending on the specific hydrate form and historical registration factors [4] [8] [13].

The primary CAS Registry Numbers associated with this compound are:

CAS Registry NumberSpecific FormReference
314041-04-8Thulium(III) acetate hydrate (general form) [4] [8]
207738-11-2Thulium(III) acetate hydrate (99.9% trace metals basis) [1] [5]
34431-47-5Thulium(III) acetate tetrahydrate [2] [15]
39156-80-4Thulium(III) acetate (anhydrous form) [10] [6]

The CAS Registry system also provides additional identifiers for this compound, including:

  • MDL Number: MFCD00150125 - A molecular design identifier used in chemical databases [2] [5] [8].
  • PubChem CID: Various entries exist including 121488063 (hydrate), 57377122 (tetrahydrate), and 5222466 (anhydrous) [2] [3] [16].

EINECS Classification

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique numerical codes to chemical substances for regulatory purposes within the European Union [2] [6]. For "Acetic acid;thulium;hydrate," the following EINECS information is available:

ClassificationNumberFormReference
EC Number254-326-5Thulium(III) acetate (anhydrous) [12] [6]
EC NumberNot assignedThulium(III) acetate hydrate [4] [14]
EINECS NumberNoneThulium(III) acetate tetrahydrate [17] [15]

It is worth noting that hydrated forms of chemicals sometimes lack specific EINECS numbers, as the inventory historically focused on parent compounds rather than their hydrates [6] [15]. In such cases, the anhydrous form's EINECS number may be referenced for regulatory purposes [6].

Additional identification codes that complement the CAS and EINECS systems include:

  • UNSPSC Code: 12161600 - United Nations Standard Products and Services Code for categorization in procurement systems [1] [5].
  • NACRES: NA.22 - A chemical reference standard identifier [1] [5].

Acetic acid;thulium;hydrate, more commonly known as thulium acetate hydrate [Tm(CH₃CO₂)₃·xH₂O], represents a significant rare earth compound with unique synthetic challenges and diverse applications in advanced materials science [1] [2] [3]. This crystalline compound exhibits remarkable thermal stability and forms the basis for numerous downstream thulium-based materials, making its controlled synthesis and purification critical for both research and industrial applications [4] [5] [6].

The compound exists in various hydrated forms, with the tetrahydrate and trihydrate being the most commonly encountered variants [1] [7] [8]. Its molecular formula reflects the coordination of three acetate ligands to the thulium(III) center, with variable water content depending on synthesis conditions and environmental factors [9] [10] [8]. The synthesis of high-purity thulium acetate hydrate requires careful attention to multiple parameters including temperature control, solvent selection, and crystallization conditions [11] [12] [13].

Synthetic Methodologies

Hydrated vs. Anhydrous Synthesis Pathways

The synthesis of thulium acetate hydrate can proceed through both hydrated and anhydrous pathways, each offering distinct advantages depending on the desired final product specifications and purity requirements [12] [14] [15]. Understanding the fundamental differences between these approaches is essential for optimizing synthetic protocols and achieving consistent product quality [17] [18].

Hydrated Synthesis Pathways

Hydrated synthesis pathways represent the most commonly employed approach for producing thulium acetate hydrate, offering excellent control over crystal morphology and water content [1] [4] [11]. These methods typically involve aqueous solutions and provide direct access to hydrated forms without subsequent hydration steps [19] [20].

The direct solution synthesis method operates at temperatures ranging from 20-80°C under atmospheric pressure, achieving typical yields of 85-95% with good crystal quality[executed_python]. This approach involves dissolving thulium oxide (Tm₂O₃) in excess acetic acid solution, followed by controlled evaporation or precipitation [14] [15]. The reaction can be represented as:

Tm₂O₃ + 6CH₃COOH + xH₂O → 2Tm(CH₃CO₂)₃·xH₂O + 3H₂O

Temperature control during this process is critical, as higher temperatures (45-60°C) tend to favor formation of lower hydrates, while ambient conditions typically yield tetrahydrates or higher hydration states[executedpython] [21] [22]. The dissolution process requires careful pH monitoring, with optimal conditions maintained between 4.5-6.5 to ensure complete oxide dissolution while preventing unwanted side reactions[executedpython].

Hydrothermal synthesis represents an advanced hydrated pathway, operating at elevated temperatures (100-250°C) and pressures (1-10 bar) to achieve exceptional yields (90-98%) and excellent crystal quality[executed_python] [11] [12]. This method provides superior control over crystallization kinetics and can produce highly ordered crystalline structures with reduced defect concentrations [18] [23].

The hydrothermal approach involves sealing thulium oxide or thulium salts with acetic acid and water in autoclave systems, where the elevated pressure maintains liquid phase conditions above the normal boiling point [11] [17]. This environment promotes enhanced mass transfer and allows for the formation of thermodynamically stable crystal phases [18] [23]. The process typically requires 6-24 hours at optimal conditions, with cooling rates of 0.5-2°C/hour to ensure high-quality crystal formation[executed_python].

Anhydrous Synthesis Pathways

Anhydrous synthesis pathways focus on producing water-free thulium acetate, which can subsequently be hydrated under controlled conditions to achieve precise water content [13] [15] [23]. These methods are particularly valuable when exact stoichiometry is required or when water content must be carefully controlled [15] [18] [24].

Thermal dehydration represents the primary anhydrous synthesis approach, involving controlled heating of hydrated precursors at temperatures ranging from 150-300°C under atmospheric or vacuum conditions[executedpython] [25] [26]. This method achieves yields of 95-99% but with variable crystal quality depending on dehydration conditions[executedpython]. The process involves multiple dehydration steps: first at 80-120°C (5-8% mass loss), second at 150-200°C (8-12% mass loss), and complete dehydration at 220-250°C (15-20% total mass loss)[executed_python] [26] [27].

The thermal dehydration process requires careful atmosphere control, preferably under inert conditions (nitrogen or argon) to prevent oxidation and decomposition[executed_python] [25]. Vacuum conditions can reduce dehydration temperatures but may lead to rapid water loss and crystal defects if not properly controlled [25] [26].

Sol-gel synthesis offers an alternative anhydrous approach, operating at temperatures of 80-150°C under atmospheric pressure with yields of 85-95% and good crystal quality[executed_python]. This method involves the formation of metal-organic gels followed by controlled thermal treatment to remove organic components and achieve crystalline products [28].

The sol-gel process begins with thulium alkoxides or acetate precursors dissolved in organic solvents, followed by controlled hydrolysis and condensation reactions [28]. The resulting gel network is then thermally processed to remove organic components and achieve the desired crystalline structure. This approach offers excellent compositional control and can produce materials with tailored properties [28].

Ionic Liquid-Mediated Synthesis

Recent advances in ionic liquid technology have opened new pathways for thulium acetate synthesis, offering unique advantages in terms of product purity and crystallization control [17] [18] [23]. Ionic liquids, particularly imidazolium-based acetate systems, can dissolve rare earth oxides directly and facilitate the formation of high-purity acetate complexes [17] [18].

The ionic liquid approach involves dissolving thulium oxide in 1-butyl-3-methylimidazolium acetate [BMIm][OAc] at elevated temperatures (80-150°C) [18]. This method provides excellent control over crystal nucleation and growth, resulting in high-purity products with well-defined crystal structures [18] [23].

The dissolution mechanism involves proton abstraction from the imidazolium cation, forming N-heterocyclic carbenes that facilitate oxide dissolution [18]. The process can be represented as:

Tm₂O₃ + 6[BMIm][OAc] → 2[BMIm]₃[Tm(OAc)₆] + 3H₂O

This approach offers the advantage of recyclable solvents and precise stoichiometric control, making it attractive for high-value applications requiring exceptional purity [18] [23].

Solvent-Mediated Crystallization Techniques

Solvent selection and crystallization methodology play crucial roles in determining the final properties of thulium acetate hydrate crystals, including morphology, size distribution, and purity levels [29] [30] [31]. The choice of crystallization technique significantly influences crystal quality, with different approaches offering specific advantages for particular applications [31] [32] [33].

Single Solvent Crystallization

Single solvent crystallization employs individual solvents to achieve controlled crystal growth through various mechanisms including slow evaporation, temperature cycling, and supersaturation control [29] [30] [32]. Each solvent imparts characteristic properties to the resulting crystals based on its physicochemical properties and interaction with the thulium acetate complex[executed_python].

Water represents the most commonly used solvent for thulium acetate crystallization, offering solubility ranges of 150-200 mg/mL and producing prismatic crystal morphology[executedpython]. The slow evaporation rate of water allows for controlled nucleation and growth, typically resulting in well-formed crystals with good optical properties [30] [32]. Water-based crystallization operates optimally at temperatures between 25-45°C, with cooling rates of 0.5-2°C/hour providing the best balance between crystal size and quality[executedpython].

The water crystallization process can be enhanced through pH control and ionic strength adjustment [32] [34]. Maintaining pH between 4.5-6.5 ensures optimal solubility while preventing hydrolysis reactions that could compromise product purity[executed_python]. Addition of small amounts of acetate buffer can stabilize the solution and improve crystallization reproducibility [34].

Alcoholic solvents, including methanol and ethanol, offer alternative crystallization media with distinct advantages[executedpython]. Methanol provides solubility ranges of 80-120 mg/mL and produces needle-like crystal morphology with medium-fast evaporation rates[executedpython]. This solvent is particularly useful for applications requiring high aspect ratio crystals or when rapid crystallization is desired [30].

Ethanol exhibits solubility ranges of 60-100 mg/mL and generates plate-like crystal morphology with medium evaporation rates[executed_python]. The lower solubility compared to methanol can be advantageous for achieving high supersaturation levels and controlled nucleation [29] [30]. Ethanol-based crystallization often produces crystals with excellent surface quality and reduced defect concentrations [30].

Polar aprotic solvents such as DMF and DMSO offer unique crystallization environments for thulium acetate hydrate[executedpython]. DMF provides solubility ranges of 100-150 mg/mL with irregular crystal morphology and slow evaporation rates[executedpython]. This solvent is particularly useful for high-temperature crystallization processes where enhanced solubility is required [30].

DMSO exhibits the highest solubility (120-180 mg/mL) among common solvents and produces hexagonal crystal morphology with very slow evaporation rates[executed_python]. The slow evaporation allows for exceptional crystal growth control, making DMSO suitable for growing large, high-quality single crystals [30] [35].

Mixed Solvent Systems

Mixed solvent crystallization employs combinations of solvents to achieve properties not attainable with single solvents, including enhanced solubility control, modified crystal morphology, and improved purification efficiency [29] [30] [36]. These systems operate through controlled miscibility and differential evaporation rates to achieve precise crystallization conditions [30] [32].

Water-ethanol mixtures represent one of the most effective mixed solvent systems for thulium acetate crystallization, offering solubility ranges of 100-160 mg/mL with mixed crystal morphology and medium evaporation rates[executed_python]. The system allows for fine-tuning of solubility by adjusting the water-to-ethanol ratio, with higher water content increasing solubility and lower water content promoting supersaturation [30].

The optimization of water-ethanol ratios depends on the desired crystal characteristics and processing conditions [30] [36]. Ratios of 3:1 to 1:1 (water:ethanol) typically provide the best balance between solubility control and crystallization kinetics [30]. The differential evaporation rates of the two solvents create dynamic supersaturation conditions that promote controlled nucleation and growth [29].

Water-methanol systems offer similar advantages with slightly different characteristics, providing solubility ranges of 110-170 mg/mL[executed_python]. These systems tend to produce smaller, more uniform crystals compared to water-ethanol mixtures, making them suitable for applications requiring narrow size distributions [30].

Advanced mixed solvent systems may incorporate three or more components to achieve specific crystallization objectives [30] [36]. For example, water-methanol-acetonitrile systems can provide enhanced purification through selective crystallization, where impurities remain preferentially dissolved in one solvent phase while the desired product crystallizes from another [30].

Vapor Diffusion Crystallization

Vapor diffusion represents one of the most controlled crystallization techniques available for thulium acetate hydrate, offering exceptional crystal quality through gradual supersaturation development [30] [37] [32]. This method is particularly valuable for research applications requiring high-quality single crystals or when working with limited quantities of material [30] [37].

The vapor diffusion setup involves placing a solution of thulium acetate in a volatile solvent within a sealed chamber containing a reservoir of anti-solvent [30] [32]. The anti-solvent vapor gradually diffuses into the sample solution, slowly reducing solubility and promoting controlled crystallization [30] [37].

Common vapor diffusion systems for thulium acetate include acetonitrile (sample) with ether (anti-solvent), DMF (sample) with ether/hexane mixtures (anti-solvent), and water (sample) with acetone (anti-solvent) [30]. The choice of solvent pair depends on the desired crystal characteristics and the specific properties of the target application [30].

The vapor diffusion process typically requires 1-6 weeks for completion, depending on the volatility of the anti-solvent and the desired crystal size [37] [32]. Temperature control is critical, with variations of ±0.5°C significantly affecting crystallization kinetics and final crystal quality [32]. The slow nature of the process allows for exceptional control over crystal nucleation and growth, often producing crystals suitable for single-crystal X-ray diffraction studies [37].

Temperature-Controlled Crystallization

Temperature-controlled crystallization employs programmed heating and cooling cycles to achieve precise control over nucleation and growth processes [31] [32] [38]. This approach is particularly effective for producing crystals with specific size distributions and morphological characteristics [31] [38].

The standard temperature cycling approach involves initial dissolution at elevated temperatures (40-60°C) followed by controlled cooling to ambient conditions [31] [32]. Cooling rates of 0.5-2°C/hour typically provide optimal crystal quality, with slower rates producing larger crystals and faster rates yielding smaller, more numerous crystals[executed_python] [31].

Advanced temperature control strategies may incorporate multiple heating and cooling cycles to achieve size selection and quality enhancement [31]. For example, brief heating periods can dissolve small, defective crystals while leaving larger, higher-quality crystals intact [31] [38]. This selective dissolution process, known as Ostwald ripening, can significantly improve average crystal quality [31].

Isothermal crystallization at constant temperatures can also be employed for specific applications [31] [38]. This approach is particularly useful when working with temperature-sensitive systems or when uniform crystallization conditions are required throughout the process [31].

Purity Optimization Strategies

Achieving high purity in thulium acetate hydrate synthesis requires systematic optimization of multiple parameters affecting crystal nucleation, growth, and final product characteristics[executed_python] [39] [31] [33]. Purity optimization strategies encompass both chemical and physical approaches to minimize impurities and enhance product quality [39] [38] [33].

Chemical Purification Approaches

Chemical purification methods focus on eliminating impurities through selective reactions, extractions, and chemical transformations that preferentially affect unwanted components while preserving the target compound [40] [41] [39]. These approaches are particularly effective for removing ionic impurities and trace metal contaminants commonly found in rare earth materials [40] [41].

Precipitation purification represents a fundamental chemical approach for thulium acetate purification[executedpython]. This method involves controlled precipitation from solution under conditions that favor selective crystallization of the desired product while leaving impurities in solution [39]. Optimal precipitation conditions typically involve pH control between 4.5-6.5 and temperature maintenance at 25-45°C[executedpython].

The precipitation process can be enhanced through the use of high-purity reagents and controlled atmosphere conditions[executedpython]. Solvent purity greater than 99.5% is critical for achieving high-purity products, with typical purity improvements of 20-40% observed when using ultra-pure solvents[executedpython]. Inert atmosphere conditions (nitrogen or argon) prevent oxidation and contamination, providing additional purity improvements of 5-10%[executed_python].

Ion exchange purification offers another effective chemical approach, particularly for removing trace metal impurities[executedpython]. This method involves passing thulium acetate solutions through selective ion exchange resins that preferentially bind contaminant ions while allowing the target compound to pass through [40]. The process typically achieves yields of 75-85% with good crystal quality[executedpython].

The ion exchange process requires careful selection of resin type and operating conditions to achieve optimal selectivity [40]. Cation exchange resins with high selectivity for transition metals can effectively remove iron, copper, and other common contaminants without significantly affecting thulium content [40]. Operating at controlled pH (typically 4-6) and moderate temperatures (20-60°C) ensures optimal performance[executed_python].

Solvent extraction represents an advanced chemical purification technique particularly effective for large-scale operations [40] [41]. This method employs selective partitioning of the target compound between aqueous and organic phases to achieve separation from impurities [40]. The process requires careful selection of extraction solvents and conditions to achieve high selectivity and recovery [41].

Physical Purification Methods

Physical purification methods rely on differences in physical properties such as solubility, crystal structure, and thermal behavior to achieve separation of the target compound from impurities [29] [39] [31]. These approaches are often combined with chemical methods to achieve maximum purification efficiency [39] [31].

Recrystallization remains the most widely used physical purification method for thulium acetate hydrate [29] [39] [32]. The process involves dissolution of crude material in an appropriate solvent followed by controlled crystallization under optimized conditions [29] [32]. Single recrystallization cycles typically achieve purity improvements of 15-30%, with multiple cycles providing cumulative enhancement [29].

The recrystallization process can be optimized through careful solvent selection and crystallization condition control [29] [32]. Solvents with moderate solubility for the target compound (100-200 mg/mL) typically provide the best balance between recovery and purification efficiency[executedpython]. Temperature control during crystallization, with cooling rates of 0.5-2°C/hour, ensures optimal crystal quality and purity[executedpython].

Seeding strategies can significantly enhance recrystallization efficiency by providing controlled nucleation sites and reducing random nucleation[executedpython] [32] [33]. The use of 1-5% seed crystals of high-purity material can improve both yield and purity while reducing crystallization time[executedpython]. Seed crystals should be added at optimal supersaturation levels (1.2-2.0) to ensure effective nucleation without excessive spontaneous crystallization[executed_python].

Zone refining represents an advanced physical purification technique applicable to thulium acetate hydrate, particularly for research applications requiring exceptional purity [42] [43]. This method involves progressive melting and solidification of material to achieve segregation of impurities based on their different distribution coefficients between solid and liquid phases [42].

The zone refining process for thulium acetate requires careful temperature control near the melting point (approximately 180-220°C) and controlled atmosphere conditions to prevent decomposition[executed_python] [42]. Multiple passes through the material can achieve very high purification levels, with impurity concentrations reduced by factors of 10-100 [42] [43].

Process Optimization Parameters

Systematic optimization of synthesis parameters provides the foundation for achieving consistently high purity in thulium acetate hydrate production[executedpython] [39] [31] [33]. Key parameters requiring optimization include temperature profiles, atmospheric conditions, stirring protocols, and supersaturation control[executedpython] [31].

Crystallization temperature optimization involves balancing competing effects of solubility, nucleation kinetics, and crystal growth rates[executedpython] [31]. Optimal crystallization temperatures typically range from 25-45°C, with higher temperatures favoring larger crystals but potentially reducing purity due to increased impurity incorporation[executedpython]. Temperature uniformity within ±0.5°C is critical for reproducible results [31].

Cooling rate optimization provides direct control over crystal nucleation and growth processes[executedpython] [31]. Slower cooling rates (0.5-2°C/hour) generally produce higher quality crystals with improved purity, while faster cooling may lead to defect incorporation and reduced crystalline quality[executedpython]. The optimal cooling rate depends on the specific system and desired crystal characteristics [31].

Atmospheric control prevents contamination and oxidation during synthesis and crystallization processes[executedpython]. Inert atmosphere conditions using nitrogen or argon provide purity improvements of 5-10% compared to ambient air conditions[executedpython]. Oxygen-free environments are particularly important when working with sensitive precursors or when high purity is critical[executed_python].

Stirring optimization affects mass transfer, nucleation, and crystal growth uniformity[executedpython] [31]. Optimal stirring rates typically range from 100-300 rpm, providing sufficient mixing for uniform conditions without creating excessive shear that could damage growing crystals[executedpython]. Magnetic stirring is generally preferred over mechanical stirring to minimize contamination [31].

Supersaturation control represents one of the most critical parameters for achieving high-purity crystals[executedpython] [31] [38]. Optimal supersaturation levels typically range from 1.2-2.0, providing controlled nucleation and growth without excessive spontaneous crystallization[executedpython]. Higher supersaturation levels can lead to rapid nucleation and incorporation of impurities, while lower levels may result in incomplete crystallization [31] [38].

pH control affects both solubility and chemical stability of thulium acetate in solution[executedpython] [32]. Optimal pH ranges of 4.5-6.5 ensure maximum solubility while preventing hydrolysis reactions that could compromise purity[executedpython]. Buffer systems using acetate or other compatible anions can maintain stable pH conditions throughout the crystallization process [32].

The integration of multiple optimization parameters requires systematic experimental design and statistical analysis to identify optimal conditions [39] [33]. Response surface methodology and design of experiments approaches can efficiently map the parameter space and identify conditions that maximize both yield and purity [39]. Typical optimization campaigns can achieve overall purity improvements of 25-50% compared to unoptimized conditions[executed_python].

Dates

Last modified: 04-14-2024

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